5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole

Medicinal chemistry Physicochemical profiling Ligand design

5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole (CAS 647376-09-8) is a fully substituted 1,2,4-triazole derivative with the molecular formula C₁₆H₁₅N₃O₂S and a molecular weight of 313.37 g·mol⁻¹. The compound features a 1,2,4-triazole core bearing a 3-phenyl group, a 5-methyl substituent, and an N1-tosyl (p-toluenesulfonyl) protecting/activating group.

Molecular Formula C16H15N3O2S
Molecular Weight 313.4 g/mol
CAS No. 647376-09-8
Cat. No. B12885822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole
CAS647376-09-8
Molecular FormulaC16H15N3O2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=CC=C3)C
InChIInChI=1S/C16H15N3O2S/c1-12-8-10-15(11-9-12)22(20,21)19-13(2)17-16(18-19)14-6-4-3-5-7-14/h3-11H,1-2H3
InChIKeyZVJLDEKJLXCANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole (CAS 647376-09-8) – Structural Identity and Procurement-Relevant Classification


5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole (CAS 647376-09-8) is a fully substituted 1,2,4-triazole derivative with the molecular formula C₁₆H₁₅N₃O₂S and a molecular weight of 313.37 g·mol⁻¹ . The compound features a 1,2,4-triazole core bearing a 3-phenyl group, a 5-methyl substituent, and an N1-tosyl (p-toluenesulfonyl) protecting/activating group. Its IUPAC name is 5-methyl-1-(4-methylphenyl)sulfonyl-3-phenyl-1,2,4-triazole. The tosyl group confers distinct physicochemical properties including zero hydrogen bond donor capacity (HBD = 0), four hydrogen bond acceptor sites (HBA = 4), a computed XlogP of 3.7, and a topological polar surface area (TPSA) of 73.2 Ų . This compound is supplied exclusively for research and development use and is not intended for human or veterinary therapeutic applications .

Why Generic Substitution of 5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole with NH-Triazoles or Simpler Tosyl Analogs Is Not Scientifically Valid


Substituting 5-methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole with an in-class analog such as the NH parent (3-phenyl-5-methyl-1H-1,2,4-triazole) or the simpler 1-tosyl-1H-1,2,4-triazole introduces marked differences in hydrogen bonding capacity, lipophilicity, steric environment, and synthetic utility. The N1-tosyl group eliminates the single hydrogen bond donor present in the NH parent (HBD = 0 vs. HBD = 1), fundamentally altering intermolecular interaction profiles and solubility . The 3-phenyl and 5-methyl substituents jointly increase molecular complexity (complexity index = 462) relative to the unsubstituted 1-tosyl-1H-1,2,4-triazole, and critically differentiate the compound from its structural isomer 3-(p-tolyl)-1-tosyl-1H-1,2,4-triazole (CAS 651723-96-5), which shares the identical molecular formula but exhibits a different XlogP (3.6 vs. 3.7) and complexity index (460 vs. 462), reflecting distinct electronic and steric arrangements . These differences preclude direct interchangeability in any application where precise molecular recognition, regioselective reactivity, or physicochemical tuning is required.

Quantitative Differentiation Evidence for 5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole (CAS 647376-09-8) vs. Closest Analogs


Hydrogen Bond Donor Profile: Complete Donor Ablation vs. NH-Parent Triazole

5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole possesses zero hydrogen bond donors (HBD = 0), in contrast to its direct NH analog 3-phenyl-5-methyl-1H-1,2,4-triazole, which carries one N–H donor (HBD = 1). This complete donor ablation eliminates the capacity for hydrogen bond donation while retaining four HBA sites, yielding a pure acceptor pharmacophore . The absence of HBD functionality directly impacts membrane permeability predictions and target-binding pharmacophore models relative to any NH-containing comparator.

Medicinal chemistry Physicochemical profiling Ligand design

Lipophilicity and Topological Polar Surface Area: Direct Isomer Differentiation

Despite sharing the identical molecular formula (C₁₆H₁₅N₃O₂S) and molecular weight (313.37 g·mol⁻¹) with the structural isomer 3-(p-tolyl)-1-tosyl-1H-1,2,4-triazole (CAS 651723-96-5), 5-methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole displays a measurably higher computed XlogP (3.7 vs. 3.6) and higher molecular complexity index (462 vs. 460) . The TPSA is identical between the two isomers (73.2 Ų), indicating that the lipophilicity difference arises from differential intramolecular electronic distribution rather than bulk polarity.

Lipophilicity Isomer differentiation ADME prediction

Regioselectivity Implications of 5-Methyl Substitution: Thermolysis and Alkylation Data from the 5-Methyl-3-phenyl Triazole Series

In a systematic study of 4-allyl-substituted 5-methyl-3-phenyl-4H-1,2,4-triazoles, thermolysis at 320 °C produced a 58:42 ratio of N1-to-N2 migration products, while room-temperature alkylation of the same scaffold gave a markedly different 93:7 regioselectivity ratio . This demonstrates that the 5-methyl-3-phenyl substitution pattern on the 1,2,4-triazole core imposes a specific, quantifiable steric influence on N1 vs. N2 regioselectivity—a property directly relevant to the N1-tosylated derivative, where the tosyl group locks the substitution at the N1 position and precludes the N2 isomer formation observed in the NH series.

Regioselectivity Synthetic utility Thermal rearrangement

Molecular Weight and Steric Bulk Differentiation from Simpler Tosyl-Triazole Scaffolds

5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole (MW = 313.37 g·mol⁻¹) is substantially larger and more sterically encumbered than the minimal tosyl-triazole building block 1-tosyl-1H-1,2,4-triazole (CAS 13578-51-3, MW = 223.25 g·mol⁻¹), representing a ~40% increase in molecular weight . The additional 3-phenyl and 5-methyl substituents increase the number of heavy atoms from 15 to 22 and raise the computed complexity index from approximately 214 to 462. The simpler 1-tosyl-1H-1,2,4-triazole has an experimentally determined melting point of 106–108 °C and is a crystalline solid at ambient temperature , whereas the target compound's additional substitution shifts its physical form and solid-state packing properties.

Steric parameters Fragment-based design Chemical biology probes

Electron-Withdrawing Tosyl Group Effect: Class-Level Evidence for Triazole Ring Electronic Modulation

The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing substituent due to the electronegativity of the sulfonyl oxygen and sulfur atoms combined with resonance stabilization . In the 1,2,4-triazole series, this electronic effect has been exploited in related compounds such as 5-amino-1-tosyl-1H-1,2,4-triazole, which has been demonstrated to function as a sulfonamide ligand for Co(II) and Zn(II) complexation, with both the free ligand and its metal complexes exhibiting moderate-to-significant antimicrobial activity against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus, Bacillus subtilis) bacteria as well as fungi (Aspergillus niger, Candida albicans) . While direct antimicrobial data for 5-methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole are not available in the primary literature, the conserved N1-tosyl-triazole scaffold suggests analogous metal-coordinating and biological target-engaging potential when the 5-position is functionalized.

Electronic effects Sulfonamide chemistry Coordination chemistry

Recommended Procurement and Application Scenarios for 5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole (CAS 647376-09-8)


Regioisomerically Pure Synthetic Intermediate for N1-Functionalized 1,2,4-Triazole Library Synthesis

The N1-tosyl group locks the triazole substitution at the N1 position with 100% regioisomeric purity, eliminating the N2 isomer contamination (7–42% depending on conditions) observed in thermal or alkylative functionalization of unprotected 5-methyl-3-phenyl-1,2,4-triazoles . This makes the compound an advantageous protected intermediate for parallel library synthesis where single-isomer N1-substituted triazoles are required. The tosyl group can be subsequently cleaved under reductive or nucleophilic conditions to reveal the NH-triazole for further diversification.

Physicochemical Probe with Defined Zero-HBD, Pure Hydrogen Bond Acceptor Pharmacophore

With HBD = 0, HBA = 4, XlogP = 3.7, and TPSA = 73.2 Ų , 5-methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole occupies a specific region of drug-like chemical space that is distinguishable from its structural isomer 3-(p-tolyl)-1-tosyl-1H-1,2,4-triazole (XlogP = 3.6, complexity = 460). This compound is suitable as a reference standard in physicochemical profiling panels where the effect of a 5-methyl-3-phenyl vs. 3-(p-tolyl) arrangement on logP, permeability, or target engagement must be empirically determined.

Sterically Demanding Sulfonamide-Triazole Scaffold for Coordination Chemistry and Metal Complex Design

Building on the established sulfonamide ligand behavior of 5-amino-1-tosyl-1H-1,2,4-triazole with Co(II) and Zn(II) ions , the 5-methyl-3-phenyl variant provides an alternative sulfonamide-triazole ligand with increased steric bulk (complexity = 462 vs. ~214 for the unsubstituted 1-tosyl-1H-1,2,4-triazole) and altered electronic properties due to the electron-donating 5-methyl and 3-phenyl substituents. This scaffold is relevant for researchers designing metal complexes with tuned steric and electronic parameters for catalytic or biological applications.

Analytical Reference Standard for Regioisomeric Quality Control Using XlogP and Complexity Metrics

The quantifiable XlogP differential (Δ = +0.1) and complexity index differential (Δ = +2) between 5-methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole and its structural isomer 3-(p-tolyl)-1-tosyl-1H-1,2,4-triazole provide orthogonal analytical handles for identity confirmation and isomer purity assessment. These computed parameters, combined with experimental HPLC retention time or NMR spectroscopic signatures, enable procurement quality control to verify that the correct regioisomer has been supplied.

Quote Request

Request a Quote for 5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.